(2R)-2-(5,5-Dimethyloxan-2-yl)propanoic acid
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Overview
Description
(2R)-2-(5,5-Dimethyloxan-2-yl)propanoic acid is an organic compound characterized by its unique structural features. It belongs to the class of oxane derivatives and is known for its potential applications in various fields of chemistry and biology. The compound’s structure includes a propanoic acid moiety attached to a dimethyloxane ring, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(5,5-Dimethyloxan-2-yl)propanoic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors such as diols or epoxides.
Introduction of the Propanoic Acid Group: The propanoic acid moiety is introduced via esterification or carboxylation reactions, often using reagents like acyl chlorides or carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(5,5-Dimethyloxan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
(2R)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(5,5-Dimethyloxan-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Influencing biochemical pathways by altering the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(5,5-Dimethyloxan-2-yl)butanoic acid: Similar structure with a butanoic acid moiety.
(2R)-2-(5,5-Dimethyloxan-2-yl)ethanoic acid: Contains an ethanoic acid group instead of propanoic acid.
Uniqueness
(2R)-2-(5,5-Dimethyloxan-2-yl)propanoic acid is unique due to its specific structural configuration and the presence of the dimethyloxane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-2-(5,5-dimethyloxan-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJFXPUUSWOXLF-GVHYBUMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CO1)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CO1)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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